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molecular formula C20H16N2O3 B8585759 5-formyl-2-phenylmethoxy-N-pyridin-3-ylbenzamide

5-formyl-2-phenylmethoxy-N-pyridin-3-ylbenzamide

Cat. No. B8585759
M. Wt: 332.4 g/mol
InChI Key: NNXPZQWVGDTIII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08778939B2

Procedure details

Diisopropylethylamine (0.95 ml, 5.46 mmol), 3-aminopyridine (514 mg, 5.46 mmol) and HATU (1.56 g, 4.1 mmol) were added to a solution of 5-formyl-2-[(phenylmethyl)oxy]benzoic acid (may be prepared as described in Description 97; 770 mg, 2.73 mmol) in dimethylformamide (10 ml). The solution was stirred for 72 hours. Ethyl acetate (40 ml) and H2O (40 ml) were added and the organic layer was washed with H2O (3×20 ml), dried and the solvent removed in vacuo to give a solid. The solid was purified by column chromatography (ethyl acetate) to yield the title compound as a white solid (300 mg).
Quantity
0.95 mL
Type
reactant
Reaction Step One
Quantity
514 mg
Type
reactant
Reaction Step One
Name
Quantity
1.56 g
Type
reactant
Reaction Step One
Quantity
770 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(N(C(C)C)CC)(C)C.[NH2:10][C:11]1[CH:12]=[N:13][CH:14]=[CH:15][CH:16]=1.CN(C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.[CH:41]([C:43]1[CH:44]=[CH:45][C:46]([O:52][CH2:53][C:54]2[CH:59]=[CH:58][CH:57]=[CH:56][CH:55]=2)=[C:47]([CH:51]=1)[C:48](O)=[O:49])=[O:42]>CN(C)C=O.O.C(OCC)(=O)C>[CH:41]([C:43]1[CH:44]=[CH:45][C:46]([O:52][CH2:53][C:54]2[CH:59]=[CH:58][CH:57]=[CH:56][CH:55]=2)=[C:47]([CH:51]=1)[C:48]([NH:10][C:11]1[CH:12]=[N:13][CH:14]=[CH:15][CH:16]=1)=[O:49])=[O:42] |f:2.3|

Inputs

Step One
Name
Quantity
0.95 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
514 mg
Type
reactant
Smiles
NC=1C=NC=CC1
Name
Quantity
1.56 g
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
Name
Quantity
770 mg
Type
reactant
Smiles
C(=O)C=1C=CC(=C(C(=O)O)C1)OCC1=CC=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
40 mL
Type
solvent
Smiles
O
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred for 72 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the organic layer was washed with H2O (3×20 ml)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
to give a solid
CUSTOM
Type
CUSTOM
Details
The solid was purified by column chromatography (ethyl acetate)

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
C(=O)C=1C=CC(=C(C(=O)NC=2C=NC=CC2)C1)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 300 mg
YIELD: CALCULATEDPERCENTYIELD 33.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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